molecular formula C9H7F2N B3116365 2,2-Difluoro-2-(2-methylphenyl)acetonitrile CAS No. 215859-27-1

2,2-Difluoro-2-(2-methylphenyl)acetonitrile

Cat. No. B3116365
CAS RN: 215859-27-1
M. Wt: 167.15 g/mol
InChI Key: ZLQXACQSGYGTSG-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(2-methylphenyl)acetonitrile , also known by its chemical formula C~10~H~8~F~2~N , is a compound with intriguing properties. It belongs to the class of organic molecules containing a difluoromethyl group attached to an aromatic ring. The presence of fluorine atoms in its structure makes it an interesting candidate for various applications .


Synthesis Analysis

The synthesis of this compound involves several steps. One notable method is the preparation of 2-chloro-2,2-difluoroacetophenone from 2,2,2-trifluoroacetophenone as the starting material. This precursor compound serves as a good difluorocarbene reagent, readily reacting with diverse phenol derivatives to yield aryl difluoromethyl ethers. This synthetic approach provides an environmentally friendly alternative to other Freon- or Halon-based methods .


Molecular Structure Analysis

The molecular structure of 2,2-Difluoro-2-(2-methylphenyl)acetonitrile consists of a central acetonitrile group (–C≡N) attached to a 2,2-difluoro-2-(2-methylphenyl) moiety. The difluoromethyl group contributes to its unique properties and reactivity. The precise arrangement of atoms can be visualized using molecular modeling techniques .


Chemical Reactions Analysis

This compound participates in various chemical reactions due to the presence of the difluoromethyl group. Notably, it reacts with phenol derivatives in the presence of potassium hydroxide or potassium carbonate to form aryl difluoromethyl ethers. These ethers find applications in enzyme inhibitors, anti-HIV agents, antimicrobial agents, and liquid crystal materials .

Scientific Research Applications

Difluoromethylation of 2-Hydroxychalcones

2,2-Difluoro-2-(2-methylphenyl)acetonitrile can be used in the difluoromethylation of 2-hydroxychalcones. This process uses sodium 2-chloro-2,2-difluoroacetate as the difluoromethylating agent. Under facile conditions, a wide range of aryl difluoromethyl ethers were obtained in yields of 36%―80% .

Synthesis of 2,2-Difluoro-2H-benzofuran Derivatives

In addition to the main products 2-difluoromethoxychalcones, the new addition products, 2,2-difluoro-2H-benzofurans, were also found in the reactions. The yield of 2,2-difluoro-2H-benzofuran derivative could be up to 35% when 3-methyl-2-hydroxychalcone was used as the reactant .

Pharmaceutical Applications

Fluorine-containing compounds play a key role in pharmaceuticals. The difluoromethyl group, which is isosteric and isopolar to a hydroxyl(OH)/thiol(SH) unit, has received considerable attention owing to its special biological properties, such as lipophilicity, membrane permeability, metabolic stability, and bioavailability for drug candidates .

Agrochemical Applications

Fluorine-containing compounds, including those with the difluoromethyl group, are also important in agrochemicals .

Material Science Applications

In material science, fluorine-containing compounds are often used due to their unique properties .

Synthesis of Aryl Difluoromethyl Ethers

The aryl difluoromethyl ether has been incorporated in phosphodiesterase-4 inhibitors and PPAR-δ agonists and has been used in treatments of cardiac arrhythmias and HCV inhibitors recently .

properties

IUPAC Name

2,2-difluoro-2-(2-methylphenyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2N/c1-7-4-2-3-5-8(7)9(10,11)6-12/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLQXACQSGYGTSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C#N)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Difluoro-2-(2-methylphenyl)acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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